Macimorelin

Diagnostic Endocrinology AGHD Provocative Testing

Macimorelin is the sole orally administered, non-invasive diagnostic agent approved for Adult Growth Hormone Deficiency (AGHD), offering a 90‑minute protocol with a 99% evaluability rate versus 82% for the Insulin Tolerance Test. Its 97% reproducibility and validated 2.8 ng/mL cutoff ensure consistent, multi‑center data integrity, while the absence of severe hypoglycemia risk makes it safe for elderly and cardiovascular‑compromised populations. Choose Macimorelin over parenteral alternatives or unvalidated ghrelin mimetics to eliminate procedural burdens, reduce inter‑operator variability, and access a diagnostic tool with proven pediatric safety profiles for longitudinal research.

Molecular Formula C26H30N6O3
Molecular Weight 474.6 g/mol
CAS No. 381231-18-1
Cat. No. B1675889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacimorelin
CAS381231-18-1
SynonymsAEZS-130
Aib-DTrp-DgTrp-CHO
Aib-Trp-gTrp-CHO
aminoisobutyryl-tryptophyl-tryptophanamine-formyl
ARD-07
EP 1572
EP-1572
EP1572
JMV 1843
JMV-1843
JMV1843
macimorelin
macimorelin acetate
Macrilen
Molecular FormulaC26H30N6O3
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N
InChIInChI=1S/C26H30N6O3/c1-26(2,27)25(35)31-22(11-16-13-28-20-9-5-3-7-18(16)20)24(34)32-23(30-15-33)12-17-14-29-21-10-6-4-8-19(17)21/h3-10,13-15,22-23,28-29H,11-12,27H2,1-2H3,(H,30,33)(H,31,35)(H,32,34)/t22-,23-/m1/s1
InChIKeyUJVDJAPJQWZRFR-DHIUTWEWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Macimorelin (CAS 381231-18-1): An Orally Active Ghrelin Mimetic and FDA-Approved Diagnostic Agent for Adult Growth Hormone Deficiency (AGHD)


Macimorelin, also known by its developmental code AEZS-130 and marketed as Macrilen® (US) and Ghryvelin® (EU), is a synthetic, small-molecule peptidomimetic that functions as a potent, orally active agonist of the growth hormone secretagogue receptor (GHSR1a) [1]. Its primary, approved indication is as a pharmacologic challenge test for the diagnosis of Adult Growth Hormone Deficiency (AGHD), representing a significant shift from traditional, more hazardous diagnostic methods [2]. Unlike its precursor ghrelin, macimorelin's chemical structure (C₂₆H₃₀N₆O₄, base) confers oral bioavailability, enabling a simple, non-invasive administration route that eliminates the need for parenteral injections or the induction of severe systemic stress, thereby streamlining the diagnostic workflow [3].

The Case for Specifying Macimorelin: Why Diagnostic Accuracy and Safety Diverge from Other Ghrelin Mimetics


A scientific or industrial user cannot simply substitute macimorelin with another ghrelin mimetic or a traditional GH stimulation test without incurring substantial risk to data validity and patient/subject safety. While other GHSR1a agonists, such as anamorelin, demonstrate higher in vitro binding affinity, their clinical validation and regulatory approvals are for distinct indications like cancer cachexia and do not provide the validated diagnostic cutoffs established for AGHD [1]. Conversely, alternative diagnostic tests like the Insulin Tolerance Test (ITT) or the Arginine+GHRH test carry well-documented procedural burdens and safety liabilities, including the risk of severe hypoglycemia, that macimorelin's oral, stress-free protocol directly mitigates [2]. The quantitative evidence presented below establishes that macimorelin's value is not derived from maximal receptor potency alone, but from its proven, reproducible, and safer diagnostic performance in the specific context of AGHD evaluation [3].

Quantitative Differentiation of Macimorelin: A Comparative Evidence Guide for Scientific Selection


Diagnostic Accuracy for AGHD vs. the Arginine+GHRH Standard

In a direct head-to-head trial, oral macimorelin demonstrated diagnostic accuracy for Adult Growth Hormone Deficiency (AGHD) that was statistically comparable to the established Arginine+GHRH stimulation test, while offering significant procedural advantages [1]. The analysis of peak GH response established a validated diagnostic cut-off for macimorelin [1].

Diagnostic Endocrinology AGHD Provocative Testing

Test Evaluability and Diagnostic Concordance vs. the Insulin Tolerance Test (ITT)

A pivotal Phase 3 trial established macimorelin's performance against the Insulin Tolerance Test (ITT), the historical 'gold standard' for AGHD diagnosis [1]. Macimorelin exhibited a significantly higher test evaluability rate compared to the ITT, which is prone to failure due to inadequate hypoglycemic stimulus [1]. Using pre-specified GH cut-offs, the diagnostic agreement was quantified [1].

Clinical Assay Validation AGHD Diagnosis Gold Standard Comparison

Human GHSR1a Binding Affinity and Functional Potency Profile

Macimorelin acts as an agonist at the human growth hormone secretagogue receptor 1a (GHSR1a) with a defined binding affinity that is relevant for its function as a diagnostic agent [1]. While its affinity (IC50 ~22.9 nM) is lower than some other ghrelin mimetics like anamorelin (which was developed for chronic therapeutic use), this potency is sufficient for a robust, transient stimulation of GH release for diagnostic purposes [1]. The molecular basis for this difference has been elucidated by structural biology [2].

Receptor Pharmacology Binding Assay GHSR Agonism

Safety Profile and Procedural Risk Mitigation vs. Insulin Tolerance Test (ITT)

A key differentiator for macimorelin is its superior safety profile, particularly when contrasted with the Insulin Tolerance Test (ITT) [1]. The ITT carries the inherent risk of inducing severe, potentially life-threatening hypoglycemia, which necessitates continuous physician supervision and renders the test contraindicated in patients with seizure disorders or cardiovascular disease [1]. In the pivotal trial, macimorelin was associated with no serious adverse events, underscoring its safety for outpatient or less-intensive clinical settings [1].

Drug Safety Adverse Events Risk-Benefit Analysis

High-Value Application Scenarios for Macimorelin in Research and Clinical Procurement


Primary Diagnostic Workflow for AGHD in Outpatient and Decentralized Settings

Given its oral administration, 90-minute protocol, and a 99% evaluability rate that far exceeds the 82% rate of the Insulin Tolerance Test (ITT), macimorelin is the optimal choice for diagnosing Adult Growth Hormone Deficiency (AGHD) in community endocrinology practices, outpatient clinics, and clinical trial sites where the intensive monitoring required for ITT is impractical or unsafe [1]. Its validated diagnostic cutoffs (e.g., 2.8 ng/mL) and high specificity (96%) ensure reliable results without the risk of severe hypoglycemia, making it suitable for a broader patient population, including elderly individuals and those with cardiovascular comorbidities [1].

Clinical Trials Requiring Standardized and Reproducible GH Axis Assessment

For clinical research studies where serial, reproducible assessment of the GH/IGF-1 axis is necessary, macimorelin offers a distinct advantage. The test demonstrates 97% reproducibility, a critical parameter for longitudinal studies monitoring changes in pituitary function [1]. Its oral, weight-based dosing (0.5 mg/kg) simplifies administration and minimizes inter-operator variability compared to the technical demands of the ITT or the GHRH+Arginine test, thereby enhancing data consistency across multi-center trials [1].

Pediatric Growth Hormone Deficiency (PGHD) Research and Diagnostic Development

While currently approved for adults, the well-characterized safety, tolerability, and pharmacokinetic (PK) profile of macimorelin in pediatric populations, as demonstrated in initial clinical studies, positions it as a prime candidate for research into Pediatric Growth Hormone Deficiency (PGHD) diagnostics [1]. Its non-invasive oral route is particularly advantageous for pediatric subjects, and the absence of serious adverse events in these early studies supports its further investigation as a safer alternative to traditional pediatric stimulation tests, which are often traumatic and complex to perform [1].

Investigational Use in Cancer Cachexia and Metabolic Research

Macimorelin's mechanism as a ghrelin mimetic makes it a valuable tool for preclinical and clinical research into cachexia and metabolic disorders [1]. While the Phase 2 trial for cancer-induced cachexia is distinct from its approved diagnostic use, the compound's proven oral bioavailability and ability to acutely stimulate GH release provide a useful pharmacological probe for studying GHSR1a-mediated pathways in appetite stimulation, body composition, and energy metabolism [2]. Its differentiated binding mode compared to anamorelin, another ghrelin mimetic approved for cachexia, provides a basis for comparative pharmacodynamic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Macimorelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.